2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide)
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Overview
Description
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a tetraazacyclododecane ring, which is a macrocyclic structure containing four nitrogen atoms. The compound also includes three N-methylacetamide groups attached to the ring, enhancing its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the Richman-Atkins synthesis, which involves the reaction of diethylenetriamine with diethanolamine, followed by tosylation, cyclization, and deprotection steps . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylacetamide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions, often requiring catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and as a chelating agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes .
Mechanism of Action
The mechanism of action of 2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) involves its ability to form stable complexes with metal ions. The tetraazacyclododecane ring provides a rigid framework that can encapsulate metal ions, enhancing their stability and reactivity. This property is particularly useful in applications such as MRI contrast agents, where the compound can enhance the visibility of specific tissues by forming complexes with gadolinium ions .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelating agent in radiopharmaceuticals and MRI contrast agents.
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate: Another derivative of tetraazacyclododecane, used in the preparation of gadolinium-based MRI contrast agents.
Uniqueness
2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)tris(N-methylacetamide) is unique due to the presence of N-methylacetamide groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Properties
CAS No. |
656242-72-7 |
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Molecular Formula |
C17H35N7O3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[4,7-bis[2-(methylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C17H35N7O3/c1-18-15(25)12-22-6-4-21-5-7-23(13-16(26)19-2)9-11-24(10-8-22)14-17(27)20-3/h21H,4-14H2,1-3H3,(H,18,25)(H,19,26)(H,20,27) |
InChI Key |
XRQRNIUTSLBERX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1CCNCCN(CCN(CC1)CC(=O)NC)CC(=O)NC |
Origin of Product |
United States |
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